molecular formula C8H14N2O B2574541 (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one CAS No. 1400744-16-2

(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one

Cat. No.: B2574541
CAS No.: 1400744-16-2
M. Wt: 154.213
InChI Key: BVBFTJUIOLVKRS-BQBZGAKWSA-N
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Description

(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    (3AR,7AR)-Octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: Lacks the methyl group, leading to different chemical properties.

    2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one: Similar structure but with variations in the ring system.

Uniqueness

(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is unique due to its specific bicyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

(3aR,7aR)-2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBFTJUIOLVKRS-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCNCC2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]2CCNC[C@@H]2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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